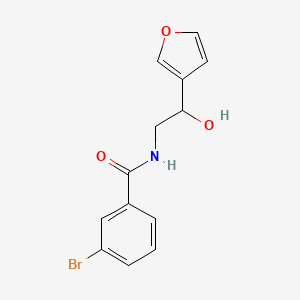
3-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan-based compounds like 3-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide often involves the use of furan platform chemicals (FPCs) directly available from biomass . A mixture of Lewis acids (ZrCl4/ZnI2) can act as a catalyst, yielding interesting products .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a furan ring, a bromine atom, and a benzamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactivity of furan-based compounds is a subject of interest in scientific research . Furan platform chemicals (FPCs) can be economically synthesized from biomass, and there are a variety of methods for the synthesis of chiral furans .Aplicaciones Científicas De Investigación
Synthesis and Molecular Modification
A foundational aspect of the research on compounds like 3-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide is their synthesis and the exploration of their potential for molecular modification. Studies demonstrate efficient methods for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors, highlighting the utility of the 2-bromo group as a versatile handle for further chemical transformations, including palladium-mediated couplings and direct nucleophilic substitutions. This allows access to a wide range of 2-substituted-3-aroyl-benzo[b]furans, showing the compound's flexibility in chemical synthesis and potential for producing derivatives with various biological and pharmacological activities (Gill et al., 2008).
Excited-State Intramolecular Proton and Charge Transfer
Further research delves into the modification of molecular structure to regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This is crucial for applications in fluorescence sensing and imaging. By extending the furan heterocycle and introducing a diethylamino group, researchers have successfully modulated the absorption and emission spectra and the excited-state dynamic behaviors of these compounds. This work indicates the potential of such modifications to improve molecular properties for developing fluorescent probes and organic radiation scintillators (Jianhui Han et al., 2018).
Domino Synthesis of Functionalized Molecules
The exploration of clean and efficient synthesis methods for functionalized molecules is another area of interest. For instance, the domino synthesis of new functionalized benzofuro[2,3-c]pyridines from 2-hydroxychalcones, α-bromo ketones, and ammonium acetate in a one-pot operation demonstrates the innovative approaches being taken to construct complex molecular architectures. This process efficiently forms furan and pyridine ring moieties, showcasing the compound's utility in the creation of tricyclic systems with potential applications in materials science and pharmaceutical development (Rao et al., 2014).
Direcciones Futuras
Furan-based compounds like 3-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide have potential applications in various fields, including the development of new pharmaceuticals and bioactive compounds . The future research directions could involve exploring these potential applications and optimizing the synthesis process .
Propiedades
IUPAC Name |
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPIKACUZHKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2825875.png)
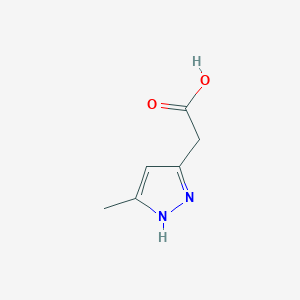
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2825877.png)


![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)
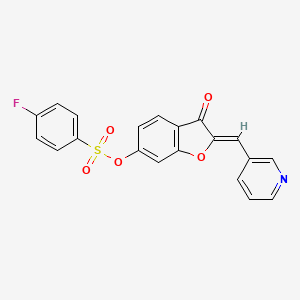
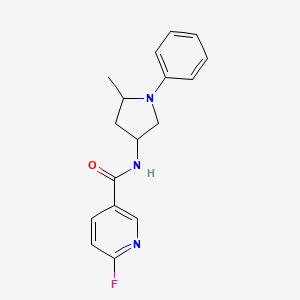
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)
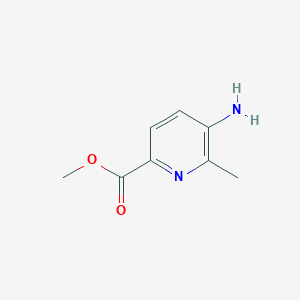
![N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2825891.png)
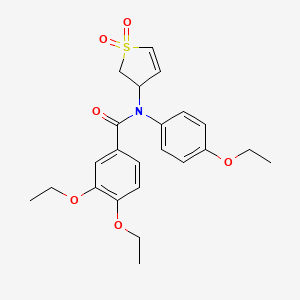
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)
![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)
